Octahydro-quinolizine-1-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQJGZAVMHNFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339733 | |
| Record name | octahydro-quinolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90978-66-8 | |
| Record name | octahydro-quinolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Quinolizine Ring System: Structural and Synthetic Significance in Heterocyclic Chemistry
The quinolizine ring system, chemically known as 1-azabicyclo[4.4.0]decane, is the foundational scaffold of octahydro-quinolizine-1-carboxylic acid and all quinolizidine (B1214090) alkaloids. acs.orgwikipedia.org This saturated bicyclic heterocycle consists of two fused six-membered rings sharing a nitrogen atom at the bridgehead. wikipedia.org Its structure is a cornerstone in heterocyclic chemistry, serving as the nucleus for a wide array of natural products. numberanalytics.comresearchgate.net
The significance of the quinoline (B57606) and by extension, the quinolizine framework, is rooted in its prevalence in biologically active molecules, particularly alkaloids. numberanalytics.comrsc.org The rigid, three-dimensional structure of the quinolizine system imparts specific stereochemical properties to its derivatives, which is crucial for their biological function. sphinxsai.com The synthesis of the quinoline ring system, from which the saturated quinolizine core can be derived, has been a subject of extensive research, with numerous named reactions developed for its construction, including the Skraup, Doebener-Miller, and Friedländer syntheses. sphinxsai.com These methods, along with modern catalytic approaches like metal-catalyzed cyclization and C-H activation strategies, provide versatile routes to access this important heterocyclic motif. rsc.orgmdpi.com The quinolizine structure's prevalence in nature has driven chemists to develop innovative synthetic pathways to access both the natural alkaloids and novel analogues for various applications. researchgate.netdocumentsdelivered.com
Evolution of Research Perspectives on Octahydro Quinolizine 1 Carboxylic Acid
Convergent and Linear Synthesis Strategies
The construction of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.comyoutube.com
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Reactants are added sequentially in a step-by-step manner to build the final molecule. chemistnotes.comyoutube.com | Conceptually simple to plan. | Overall yield decreases exponentially with the number of steps. wikipedia.org |
| Convergent Synthesis | Key fragments of the molecule are synthesized independently and then combined. numberanalytics.com | Higher overall efficiency and yield. chemistnotes.com Reduces synthesis time. | May require more complex planning and fragment coupling reactions. |
The formation of the characteristic quinolizine ring system is a critical step in the synthesis of this compound. Cyclization reactions are fundamental to this process, often involving the formation of carbon-nitrogen bonds to close the rings.
One common strategy involves the N-heterocyclization of primary amines with diols, catalyzed by metal complexes. organic-chemistry.org Tandem reactions, where multiple bonds are formed in a single pot without isolating intermediates, offer an efficient route. For example, a condensation reaction followed by a cyclization (N-alkylation) can be used to construct tricyclic amine systems from acyclic aldehydes. acs.org Intramolecular reactions are particularly powerful; for instance, a base-promoted intramolecular redox cyclization has been developed for synthesizing related nitrogen-containing heterocycles. nih.gov
Palladium-catalyzed reactions are also employed, where a carboxylic acid group within the substrate can direct the C-H activation and subsequent cyclization to form nitrogen-containing rings. thieme-connect.com This highlights a method where a carboxylic acid and a cyclic amine precursor could be strategically combined to form the quinolizine scaffold.
Catalysis plays a pivotal role in the efficient and selective construction of the octahydro-quinolizine scaffold. Key catalytic processes include hydrogenation and transition metal-catalyzed C-H activation and coupling reactions. nih.gov
Hydrogenation: The octahydro-quinolizine structure is fully saturated, which can be achieved by the complete reduction of a quinoline (B57606) or quinolizinium (B1208727) precursor. Catalytic hydrogenation is the most common method for this transformation. nih.gov Various catalysts are effective for the hydrogenation of quinolines to their tetrahydroquinoline derivatives, which is a partial reduction of the final scaffold. rsc.org Catalysts for this process include:
Palladium on Carbon (Pd/C): A widely used and efficient catalyst for the hydrogenation of the pyridine (B92270) ring within the quinoline system. rsc.org
Cobalt-based catalysts: Pyrolyzed cobalt-salen complexes and other cobalt-graphene composites have been shown to be effective for quinoline hydrogenation under hydrogen pressure. researchgate.netresearchgate.net
Manganese PN3 Pincer Catalyst: This system can efficiently hydrogenate quinoline under relatively low hydrogen pressure (4 bar). nih.gov
Electrocatalytic Hydrogenation: Using a proton-exchange membrane (PEM) reactor, quinolines can be reduced to tetrahydroquinolines. This method has been shown to be effective with catalysts like Pd/C, Ir/C, Ru/C, and Pt/C. nih.gov
Transition Metal Catalysis: Transition metals are instrumental in forming the C-C and C-N bonds necessary to build the bicyclic scaffold.
Palladium(II) Acetate (Pd(OAc)2): This catalyst is used in reactions such as the Heck-type cyclization to form benzo[a]quinolizine ring systems. figshare.com It is also a key component in directed C-H activation/lactamization reactions, where a carboxylic acid directs the catalyst to form a C-N bond, a process relevant to constructing parts of the quinolizine framework. thieme-connect.com
Copper(I) Iodide (CuI): Copper catalysts are used in various annulation and cyclization reactions to form nitrogen heterocycles. For example, Cu-catalyzed aerobic intramolecular dehydrogenative cyclization is a known method for forming related cinnoline (B1195905) structures. nih.gov
| Catalyst | Process | Application in Quinolizine Synthesis |
| Pd(OH)2/C, Pd/C | Hydrogenation | Reduction of aromatic quinoline precursors to the saturated octahydro-quinolizine scaffold. rsc.org |
| Pd(OAc)2 | C-H Activation, Heck Cyclization | Used in cyclization reactions to form the quinolizine ring system. thieme-connect.comfigshare.com |
| PPh3 (Triphenylphosphine) | Ligand in Catalysis | Commonly used as a ligand in palladium-catalyzed reactions to modify catalyst activity and stability. |
| CuI | Annulation/Cyclization | Catalyzes C-N bond formation in the synthesis of nitrogen heterocycles. nih.gov |
Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial, as different stereoisomers of a molecule can have distinct properties. The synthesis of specific enantiomers and diastereomers of this compound requires advanced stereocontrolled methods. rsc.org
Asymmetric synthesis aims to create a specific stereoisomer, often using chiral catalysts or auxiliaries. For this compound, a key target is the (1R,9aR) stereoisomer. echemi.comcymitquimica.com
One effective strategy is the stereocontrolled construction of the octahydroquinolizine core via an intramolecular double Michael reaction. rsc.org Another approach involves using chiral catalysts to guide the formation of the desired stereocenters during the cyclization or hydrogenation steps. The synthesis of related chiral azirine carboxylic esters has been achieved through an alkaloid-mediated Neber reaction, demonstrating how chiral bases can induce asymmetry. scispace.com Such principles can be applied to the synthesis of the quinolizine system.
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. researchgate.net For producing single enantiomers of this compound, enzymatic resolution is a powerful technique. mdpi.com This method involves using an enzyme, such as a lipase (B570770) or esterase, to selectively react with one enantiomer in a racemic mixture (a 50:50 mix of both enantiomers). nih.gov
For example, a racemic mixture of an ester precursor to the target carboxylic acid can be treated with a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.net The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. Lipases from Candida sp. and Pseudomonas sp. are commonly used for such resolutions. mdpi.comresearchgate.net Lipoprotein lipase has also been shown to be highly effective in resolving α-sulfinyl esters, providing both the unreacted ester and the corresponding carboxylic acid in high enantiomeric purity. nih.gov This biocatalytic approach offers a green and highly selective route to chiral intermediates. mdpi.comnih.gov
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uh.edu This strategy cleverly incorporates the existing stereochemistry of the natural product into the final target molecule. For the synthesis of the octahydro-quinolizine core, alkaloids are excellent starting materials.
Lupinine, a naturally occurring quinolizidine alkaloid, is an ideal chiral pool starting material. nih.govareeo.ac.ir For instance, the synthesis of (1R,9aR)-octahydro-1H-quinolizine derivatives can be achieved from natural lupinine. The synthesis begins with the reaction of lupinine with methanesulfonyl chloride to form a mesylate, which is then converted to an azide (B81097). This demonstrates how the inherent stereochemistry of lupinine is transferred to the synthetic derivatives. areeo.ac.ir Amino acids, such as L-proline, are another major source for chiral pool synthesis, providing a versatile starting point for constructing complex nitrogen-containing heterocycles. researchgate.net
Modern Synthetic Techniques in this compound Derivatives Synthesis
The synthesis of the octahydro-quinolizine core, a key structural motif in numerous quinolizidine alkaloids, has evolved significantly with the advent of modern synthetic methodologies. These techniques offer improvements in efficiency, atom economy, and the ability to construct complex molecular architectures with high levels of control. This section explores the application and potential of multicomponent reactions, organic electrosynthesis, Suzuki coupling, and Knoevenagel condensation in the synthesis of this compound and its derivatives.
Multicomponent Reactions (MCRs)
Multicomponent reactions, in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.gov Reactions like the Ugi and Passerini reactions are powerful tools in combinatorial chemistry and drug discovery for the rapid synthesis of diverse compound libraries. wikipedia.orgorganic-chemistry.org
The Ugi four-component reaction (U-4CR), for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org While extensively used for synthesizing peptidomimetics and various heterocyclic scaffolds, the direct application of a one-pot MCR to construct the saturated bicyclic octahydro-quinolizine framework from simple acyclic precursors is not widely documented. However, MCRs have been successfully employed in sequential strategies to build related nitrogen heterocycles. One such example is the sequential four-component Ugi–Knoevenagel condensation reaction used to produce quinolin-2-(1H)-one scaffolds, which, although aromatic, demonstrates the power of combining MCRs with subsequent cyclization steps. rsc.org This approach highlights a potential strategy where an MCR could be designed to generate a highly functionalized intermediate poised for a subsequent cyclization to form the desired octahydro-quinolizine ring system.
| Reaction Type | Components | Key Intermediate | Final Product Scaffold | Notable Feature |
|---|---|---|---|---|
| Sequential 4-Component Reaction | Aminophenylketone, Aromatic Aldehyde, Cyanoacetic Acid, Aliphatic Isocyanide | Ugi Adduct | Quinolin-2-(1H)-one | Demonstrates the combination of an MCR (Ugi) with a subsequent intramolecular condensation (Knoevenagel) to achieve a complex heterocyclic product. |
Organic Electrosynthesis
Organic electrosynthesis utilizes electrical current to drive chemical reactions, offering a green and reagent-free alternative to conventional methods that often rely on chemical oxidants or reductants. Anodic oxidation, in particular, has emerged as a powerful tool for the functionalization of saturated N-heterocycles by generating reactive intermediates such as N-acyliminium ions. nih.gov
A direct and relevant application of this technique to the quinolizidine skeleton is the electrochemical α-cyanation of sparteine, a well-known bis-quinolizidine alkaloid. researchgate.net This method allows for the direct introduction of a cyano group at the carbon adjacent to the nitrogen atom. The reaction proceeds under mild conditions and is scalable, showcasing the utility of electrosynthesis for the late-stage functionalization of complex alkaloid cores. Such a cyanation provides a valuable synthetic handle, as the nitrile group can be hydrolyzed to a carboxylic acid, representing a potential route to derivatives of this compound.
Furthermore, anodic oxidation of cyclic carbamates derived from amino alcohols is a well-established method for generating cyclic N-acyliminium ion precursors. acs.org These electrophilic intermediates can be trapped with a wide range of nucleophiles, enabling the stereoselective synthesis of substituted piperidines and other related alkaloids. nih.gov This strategy could be readily adapted to piperidine-based precursors to construct the second ring of the quinolizidine system.
| Substrate | Reagent | Electrochemical Cell | Conditions | Product | Yield |
|---|---|---|---|---|---|
| (-)-Sparteine | Trimethylsilyl (B98337) cyanide (TMSCN) | Undivided cell, Carbon electrodes | Constant current, n-Bu4NBF4 (electrolyte), Dichloromethane (solvent) | 6-Cyanosparteine | Gram-scale synthesis enabled |
Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates, catalyzed by a palladium complex. wikipedia.org While traditionally used for constructing biaryl linkages (C(sp²)–C(sp²)), recent advancements have extended its application to the formation of C(sp²)–C(sp³) bonds, which is crucial for functionalizing saturated scaffolds like the octahydro-quinolizine core. nih.gov
A significant challenge in synthetic chemistry is the stereocontrolled functionalization of complex, three-dimensional molecules. Modern Suzuki coupling reactions have addressed this challenge effectively. For example, a highly enantio- and diastereoselective rhodium-catalyzed Suzuki-Miyaura coupling has been developed for racemic fused bicyclic allylic chlorides. nih.gov This reaction demonstrates that a boronic acid can be coupled to a saturated, chiral bicyclic system with high stereocontrol, providing access to highly functionalized and enantioenriched products. nih.govacs.org Although this specific example was demonstrated on a bicyclic cyclopentene (B43876) system, the underlying principle is directly applicable to the octahydro-quinolizine framework. A suitably prepared halogenated or triflated quinolizidine derivative could be coupled with various aryl, heteroaryl, or alkenyl boronic acids to install diverse substituents, potentially leading to novel analogs of this compound.
| Electrophile | Nucleophile | Catalyst System | Key Transformation | Significance |
|---|---|---|---|---|
| Racemic Bicyclic Allylic Chloride | Aryl or Alkenyl Boronic Acid | Rhodium complex with a chiral phosphine (B1218219) ligand (e.g., (S)-L2) | Asymmetric addition of an aryl/alkenyl group to a saturated bicyclic core. | Provides a method for stereoselective C(sp³)–C(sp²) bond formation on complex 3D scaffolds, a strategy applicable to quinolizidine functionalization. |
Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. wikipedia.org While a foundational reaction in organic chemistry, its modern utility is often realized when it is incorporated into domino or tandem reaction sequences, where the initial condensation product undergoes further spontaneous transformations. sigmaaldrich.com
This strategy is particularly effective for the construction of heterocyclic rings. For example, a domino Knoevenagel condensation/intramolecular aldol cyclization process has been used to efficiently synthesize polysubstituted indolizines, which are structural isomers of quinolizidines. nih.gov In such a sequence, the Knoevenagel reaction between a pyrrole-2-carboxaldehyde and an active methylene compound creates a highly reactive intermediate that immediately undergoes an intramolecular cyclization to construct the second ring of the indolizine (B1195054) skeleton.
A similar domino strategy involving a Knoevenagel condensation followed by a Michael addition and cyclization has also been reported for synthesizing other complex nitrogen heterocycles. rsc.org This approach could be envisioned for the synthesis of octahydro-quinolizine derivatives. For instance, a suitably designed piperidine (B6355638) derivative bearing a carbonyl group could undergo a Knoevenagel condensation with an active methylene compound containing a tethered Michael acceptor. The subsequent intramolecular Michael addition would then forge the bicyclic quinolizidine ring system, embedding functionality that could be converted to a carboxylic acid at the C1 position. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a catalyst and an active methylene compound containing a carboxylic acid (like malonic acid), often results in condensation followed by decarboxylation, providing a direct route to α,β-unsaturated carboxylic acids. wikipedia.org
| Reaction Type | Key Reactants | Intermediate Step | Final Step | Product Scaffold |
|---|---|---|---|---|
| Domino [4+2] Annulation | Pyrrole-2-carboxaldehyde, Active Methylene Compound (e.g., β-ketoester) | Intermolecular Knoevenagel Condensation | Intramolecular Aldol Cyclization/Dehydration | Indolizine |
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that serves as a starting point for numerous chemical transformations. In this compound, this moiety can be converted into a wide range of derivatives, including esters, amides, and salts, through various substitution reactions at the carboxyl carbon.
Esterification Reactions and Ester Derivatives (e.g., using diazomethane)
Esterification is one of the most fundamental reactions of carboxylic acids. The conversion of this compound to its corresponding esters can be achieved through several methods. A common laboratory-scale procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com
Esters can also be synthesized via an SN2 reaction involving a carboxylate anion and a primary alkyl halide. libretexts.org Another method involves the use of diazomethane, which provides a clean and rapid route to methyl esters, although its toxicity and explosive nature necessitate careful handling. Known derivatives include the methyl and ethyl esters of this compound. glpbio.comchem960.com
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating under reflux | Equilibrium-driven reaction; excess alcohol or water removal improves yield. masterorganicchemistry.com |
| Alkylation of Carboxylate | Alkyl Halide (e.g., Methyl Iodide), Base | Solvent such as DMF or acetone | Works best with primary alkyl halides via an SN2 mechanism. libretexts.org |
| Reaction with Diazomethane | Diazomethane (CH₂N₂) | Ethereal solution, room temperature | Highly efficient for methyl esters but reagent is hazardous. |
| Acid Chloride Route | 1. Thionyl chloride (SOCl₂) 2. Alcohol | Two-step process; often provides high yields. | The carboxylic acid is first converted to a more reactive acid chloride. libretexts.org |
Amidation and Peptide Coupling Reactions (e.g., using carbodiimides, 2,2'-dipyridyldisulfide and triphenylphosphine)
The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of organic and medicinal chemistry. nih.gov However, the direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. khanacademy.orgbritannica.com To facilitate this transformation, coupling reagents are employed to activate the carboxylic acid.
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for this purpose. khanacademy.orgpeptide.com The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. khanacademy.orgyoutube.com To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com Water-soluble carbodiimides like ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are also common, as the urea (B33335) byproduct can be easily removed by aqueous extraction. peptide.com
Other classes of coupling reagents include phosphonium (B103445) salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times. peptide.com An alternative approach involves the activation of the carboxylic acid using reagents like 2,2'-dipyridyldisulfide and triphenylphosphine, which proceeds through the formation of an intermediate thioester that subsequently reacts with the amine. nih.gov
| Reagent Class | Examples | Mechanism of Action | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. khanacademy.org | Widely used; additives like HOBt can reduce racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Forms an active OBt ester. | Highly efficient and rapid coupling. peptide.com |
| Uronium/Guanidinium Salts | HATU, HBTU | Forms an active OAt ester. | Reacts faster with less epimerization compared to some other reagents. peptide.com |
| Other | 2,2'-dipyridyldisulfide / Triphenylphosphine | Forms a thioester intermediate. nih.gov | Represents a nature-inspired, one-pot method. rsc.org |
Salt Formation and Its Chemical Utility
As a carboxylic acid, this compound can react with bases to form carboxylate salts. It reacts with strong bases like sodium hydroxide (B78521) (NaOH) as well as weaker bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to yield the corresponding sodium salt. libretexts.org In the reactions with carbonate and bicarbonate, carbon dioxide gas is also produced. libretexts.org
These salts are ionic compounds and are typically much more soluble in water than the parent carboxylic acid. libretexts.org This property is highly useful in several applications. For instance, salt formation can be used as a method for purification. The compound can be dissolved in an organic solvent and extracted into an aqueous basic solution; impurities that are not acidic remain in the organic layer. The aqueous layer can then be acidified to regenerate the pure carboxylic acid, which often precipitates out of the solution. libretexts.org Furthermore, converting the acid to a salt can be advantageous for formulation purposes where enhanced aqueous solubility is required.
Other Electrophilic and Nucleophilic Substitutions at the Carboxyl Group
The carbonyl carbon of a carboxylic acid is electrophilic, but the hydroxyl group is a poor leaving group, making direct nucleophilic acyl substitution difficult. libretexts.org Therefore, the reactivity is often enhanced by converting the hydroxyl group into a better leaving group. libretexts.org A standard method is the reaction with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. libretexts.orgkhanacademy.org This highly reactive derivative can then undergo nucleophilic substitution with a wide variety of nucleophiles to produce other carboxylic acid derivatives. researchgate.net
The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters ≈ carboxylic acids > amides > carboxylates. libretexts.org
Electrophilic substitution at the carboxyl group is less common. The primary reaction involves the protonation of the carbonyl oxygen by a strong acid. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, as seen in the mechanism of Fischer esterification. masterorganicchemistry.comlibretexts.org
Modifications of the Octahydroquinolizine Nitrogen and Carbon Skeleton
Beyond transformations of the carboxylic acid, the quinolizine core itself can be functionalized to introduce new structural and chemical properties.
Selective Functionalization and Substitution Patterns (e.g., 1,2,3-triazole substituents)
The octahydroquinolizine skeleton can be modified to incorporate various substituents, allowing for the synthesis of a diverse range of analogues. A notable example is the introduction of 1,2,3-triazole moieties, which are significant in medicinal chemistry due to their wide range of biological activities. nih.goviyte.edu.tr
A synthetic route to introduce a 1,2,3-triazole substituent onto the quinolizine skeleton has been demonstrated starting from lupinine, a related quinolizidine alkaloid that features a hydroxymethylene group at the C-1 position instead of a carboxylic acid. nih.govareeo.ac.ir This transformation exemplifies a strategy for functionalizing the carbon framework. The synthesis involves a multi-step sequence where the primary alcohol of lupinine is first converted into a good leaving group, such as a mesylate. nih.govareeo.ac.ir Subsequent reaction with sodium azide yields an azidomethyl derivative. nih.govareeo.ac.ir This azide is a key intermediate for the Huisgen [3+2] cycloaddition reaction (a "click" reaction) with a terminal alkyne, which forms the stable 1,4-disubstituted 1,2,3-triazole ring. nih.govfrontiersin.orgresearchgate.net This strategy allows for the attachment of a wide variety of groups to the quinolizine skeleton, depending on the alkyne used in the final step. nih.gov
| Step | Precursor | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Lupinine | Methanesulfonyl chloride, Triethylamine | (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | Mesylation |
| 2 | Mesylate derivative | Sodium azide (NaN₃) in DMF | (1S,9aR)-1-(Azidomethyl)octahydro-1H-quinolizine | Nucleophilic Substitution (SN2) |
| 3 | Azide derivative | Terminal alkyne (R-C≡CH), Copper(I) catalyst | (1S,9aR)-1-((4-substituted-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine | Huisgen [3+2] Cycloaddition |
Ring Transformations and Skeletal Rearrangements
The rigid bicyclic structure of the octahydro-quinolizine core is generally stable. However, under specific conditions, ring transformations and skeletal rearrangements can be induced. These reactions are often driven by the formation of reactive intermediates such as carbocations or by the strategic placement of functional groups that can initiate bond migration.
Potential, though not specifically documented for the title compound, transformations could include:
Ring Expansions: Introduction of a leaving group on a substituent at a bridgehead or adjacent carbon could potentially lead to ring expansion through a Wagner-Meerwein type rearrangement. For instance, conversion of the carboxylic acid to a hydroxymethyl group, followed by tosylation and solvolysis, might induce a rearrangement to a different bicyclic system.
Ring Contractions: Reactions such as the Favorskii rearrangement, if a suitable α-haloketone derivative could be formed from the carboxylic acid, could theoretically lead to a ring-contracted product.
Fragmentations: The presence of the nitrogen atom can influence fragmentation reactions, such as the Beckmann or Hofmann rearrangements, if the carboxylic acid is first converted to an appropriate precursor like an oxime or an amide.
It is important to emphasize that these are hypothetical pathways based on general organic chemistry principles, and their applicability to this compound would require experimental validation.
Chemical Derivatization for Enhanced Analytical Characterization
To improve the analytical characteristics of this compound, particularly for chromatographic and spectroscopic methods, derivatization of the carboxylic acid and/or the tertiary amine is often necessary. Derivatization can increase volatility, improve thermal stability, and enhance detectability.
Reagents and Methodologies for Chromatographic Analysis
For gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis, the polar carboxylic acid group typically requires derivatization to improve peak shape and prevent adsorption on the chromatographic column.
Table 1: Common Derivatization Reagents for Chromatographic Analysis of Carboxylic Acids
| Reagent | Abbreviation | Target Functional Group | Derivative Formed | Analytical Technique |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Amine | Trimethylsilyl (TMS) ester/amide | GC-MS |
| Boron trifluoride/Methanol | BF3/MeOH | Carboxylic Acid | Methyl ester | GC-MS |
| Trimethylsilyldiazomethane | TMS-diazomethane | Carboxylic Acid | Methyl ester | GC-MS, HPLC |
| N-alkyl-4-aminomethylpyridinium iodide | --- | Carboxylic Acid | Pyridinium ester | HPLC-UV/Fluorescence |
| 2-hydrazinoquinoline | --- | Carboxylic Acid | Hydrazide | LC-MS/MS |
Silylation: Reagents like BSTFA are commonly used to convert the acidic proton of the carboxylic acid into a non-polar trimethylsilyl (TMS) ester. This process significantly increases the volatility of the analyte, making it suitable for GC-MS analysis.
Esterification: Conversion of the carboxylic acid to a more volatile ester is a widely used technique.
BF3 in methanol provides a classic method for forming methyl esters.
TMS-diazomethane offers a rapid and clean method for methylation, avoiding the harsh acidic conditions of BF3/MeOH.
Ion-Pairing and Tagging for HPLC: For HPLC analysis, derivatization can be employed to introduce a chromophore or a fluorophore, enhancing UV or fluorescence detection.
N-alkyl-4-aminomethylpyridinum iodide can be used to form a charged derivative, which can be beneficial for certain separation modes and detection.
2-hydrazinoquinoline can react with the carboxylic acid (after activation) to form a hydrazide, which can improve ionization efficiency for mass spectrometry detection.
Derivatization for Spectroscopic Probes
To study the localization or interaction of this compound in biological or chemical systems, the attachment of a spectroscopic probe, such as a fluorescent or chromophoric tag, is a powerful strategy. The carboxylic acid group provides a convenient handle for such modifications.
The general approach involves activating the carboxylic acid, for example, by converting it to an acyl chloride or an active ester (e.g., with N-hydroxysuccinimide), followed by reaction with an amine- or alcohol-functionalized fluorescent or chromophoric molecule.
Table 2: Examples of Spectroscopic Tags for Carboxylic Acid Derivatization
| Tag Type | Example Compound | Reactive Group on Tag | Potential Application |
| Fluorescent | Dansyl cadaverine | Primary Amine | Fluorescence microscopy, HPLC-Fluorescence |
| Fluorescent | Fluorescein isothiocyanate (FITC) | Isothiocyanate | Flow cytometry, Immunofluorescence (if conjugated to an antibody) |
| Chromophoric | p-Nitrobenzyl bromide | Bromide (for esterification) | UV-Vis spectroscopy, HPLC-UV |
The choice of the spectroscopic tag depends on the specific requirements of the experiment, including the desired excitation and emission wavelengths, quantum yield, and chemical stability.
Conformational Analysis and Stereochemical Elucidation
Computational and Theoretical Investigations of Molecular Conformation
Computational chemistry offers powerful tools to explore the conformational possibilities of octahydro-quinolizine-1-carboxylic acid, providing insights into its stability, geometry, and behavior in different environments.
Quantum chemical calculations are instrumental in determining the structural and spectroscopic properties of quinolizidine (B1214090) alkaloids and their derivatives. chemistry.kz Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP) perturbation theory are employed to model the electronic structure and predict molecular geometries.
DFT and Basis Set Selection: DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in obtaining equilibrium geometries and vibrational frequencies for quinolizidine systems. chemistry.kz The choice of basis set, such as the split-valence 6-31G(d) or Dunning's correlation-consistent cc-pVDZ, influences the accuracy of these calculations. chemistry.kz These theoretical models allow for the prediction of geometric parameters that can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational approach. chemistry.kzresearchgate.net
Hartree-Fock and Møller-Plesset Methods: While DFT is widely used, other ab initio methods like Hartree-Fock, which does not account for electron correlation in the same way, and Møller-Plesset perturbation theory, which offers a higher level of theory by including electron correlation, can provide complementary information. For instance, Hartree-Fock with a 6-31G* basis set is often used in the parameterization of force fields for molecular simulations. nih.gov
The following table summarizes key parameters often calculated in these studies:
| Calculated Property | Description | Computational Methods |
|---|---|---|
| Total Electronic Energy | The sum of the kinetic energy of the electrons and the potential energy from electron-nuclear and electron-electron interactions. | DFT, HF, MP2 |
| Zero-Point Energy | The quantum mechanical energy of the molecule at 0 Kelvin. | DFT, HF |
| Rotational Constants | Related to the moments of inertia of the molecule, used in microwave spectroscopy. | DFT |
| Dipole Moments | A measure of the separation of positive and negative charges in the molecule. | DFT |
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time, capturing the influence of the solvent and temperature. mdpi.com These simulations are crucial for understanding how the molecule explores its conformational landscape and how interactions with solvent molecules, such as water, affect its structure and stability.
By simulating the molecule in a solvent box, MD can reveal the preferred solvation shells and the specific hydrogen bonding patterns between the carboxylic acid group and water molecules. Techniques like umbrella sampling can be employed to calculate the potential of mean force (PMF) along a specific dihedral angle, providing a free energy profile for conformational changes in solution. nih.gov
The quinolizidine ring system can exist in different conformations, primarily the trans-fused and cis-fused forms. The relative stability of these conformers, as well as the orientation of the carboxylic acid substituent (axial vs. equatorial), is a key aspect of its stereochemistry.
Syn/Anti Conformations: The carboxylic acid group itself has conformational flexibility around the C-C-O-H dihedral angle, leading to syn and anti conformations. nih.gov The syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, is generally more stable. Quantum mechanical torsion drives can be used to calculate the energy barrier for rotation between these conformers. nih.gov The conformational equilibrium of the carboxyl group is important as it can influence properties like hydration free energy. nih.gov
Spectroscopic and Crystallographic Approaches to Stereochemistry
Experimental methods provide the definitive evidence for the stereochemical and conformational assignments predicted by computational studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. longdom.org
¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and stereochemistry of this compound. rsc.orgcdnsciencepub.com The proton of the carboxylic acid typically appears as a broad singlet in the downfield region (10-13 ppm). orgchemboulder.comlibretexts.org The protons on the quinolizidine skeleton appear in the aliphatic region, and their specific chemical shifts and multiplicities are indicative of their axial or equatorial orientation. areeo.ac.ir Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum are sensitive to the local geometry. cdnsciencepub.com
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity within the quinolizidine ring system. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances. sdsu.eduyoutube.com
The following table provides a general overview of expected NMR data for such a compound:
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Carboxylic Acid Proton (-COOH) | 10 - 13 | Often a broad singlet, disappears upon D₂O exchange. libretexts.org |
| Quinolizidine Ring Protons (CH, CH₂) | 1.0 - 4.0 | Chemical shifts and coupling constants depend on axial/equatorial position and proximity to nitrogen. |
| Carboxylic Acid Carbon (-COOH) | 170 - 185 | Deshielded due to the carbonyl group. |
| Quinolizidine Ring Carbons (CH, CH₂) | 20 - 70 | Specific shifts are diagnostic of the ring conformation. |
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state. orgchemres.orgnih.gov It allows for the accurate determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystal lattice. This experimental data is invaluable for validating the results of computational studies. researchgate.net For related quinolizidine alkaloids, X-ray crystallography has been used to definitively establish the solid-state conformation and to compare it with the solution-state structure determined by NMR. researchgate.net
Diastereomeric and Enantiomeric Purity Assessment
The determination of diastereomeric and enantiomeric purity of this compound and its derivatives is crucial for understanding their structure-activity relationships. Various analytical techniques are employed to separate and quantify the different stereoisomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prominent methods for these assessments.
Detailed Research Findings
While specific research detailing the diastereomeric and enantiomeric purity assessment of the parent this compound is limited in publicly available literature, the principles of these analyses are well-established through studies on related quinolizidine alkaloids and other chiral carboxylic acids.
For instance, the stereoselective synthesis of related quinolizidine structures often yields mixtures of diastereomers. The ratio of these diastereomers, or diastereomeric excess (d.e.), is a key indicator of the reaction's stereoselectivity. This ratio is typically determined by spectroscopic methods like NMR or by chromatographic techniques. In the synthesis of analogs, diastereomeric ratios are often determined by analyzing the crude reaction mixture, which can reveal the facial selectivity of key bond-forming reactions. For example, in the synthesis of substituted quinolizidines, the diastereoselectivity of cyclization reactions can be greater than 20:1, indicating a high degree of stereocontrol.
Enantiomeric purity, or enantiomeric excess (e.e.), of a specific diastereomer is commonly determined using chiral HPLC. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram correspond to the abundance of each enantiomer, allowing for the calculation of the e.e. For many chiral carboxylic acids, baseline separation of enantiomers can be achieved, enabling accurate quantification.
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is another powerful tool for determining enantiomeric purity. These agents form transient diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum. The integration of these signals provides a direct measure of the enantiomeric ratio.
Illustrative Data Tables
Table 1: Illustrative Chiral HPLC Data for the Resolution of Enantiomers of a Quinolizidine Carboxylic Acid Derivative
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (1R,9aR)-isomer | 12.5 | 98.5 | 97.0 |
| (1S,9aS)-isomer | 15.2 | 1.5 |
This interactive table demonstrates a typical outcome of a chiral HPLC separation, showing distinct retention times for the two enantiomers and allowing for the calculation of a high enantiomeric excess.
Table 2: Illustrative ¹H-NMR Data for Diastereomeric Ratio Determination
| Diastereomer | Diagnostic Proton Signal (ppm) | Integral | Diastereomeric Ratio |
| Diastereomer A (cis) | 4.15 (doublet) | 1.00 | 95:5 |
| Diastereomer B (trans) | 4.28 (doublet) | 0.05 |
This interactive table showcases how distinct proton signals in an NMR spectrum can be integrated to determine the ratio of diastereomers formed in a chemical reaction.
The rigorous assessment of both diastereomeric and enantiomeric purity is a fundamental aspect of the stereochemical elucidation of complex molecules like this compound, ensuring the unambiguous assignment of its three-dimensional structure.
Octahydro Quinolizine 1 Carboxylic Acid As a Versatile Building Block in Complex Chemical Synthesis
Chiral Auxiliaries and Inducers in Asymmetric Transformations
The stereochemical complexity of octahydro-quinolizine-1-carboxylic acid, possessing multiple chiral centers, makes its derivatives suitable for use as chiral auxiliaries. These auxiliaries can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary can be cleaved and ideally recycled. While direct research on this compound as a chiral auxiliary is not extensively detailed in the provided context, the principles of asymmetric induction using chiral bicyclic compounds are well-established. The rigid quinolizidine (B1214090) skeleton can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side, thereby inducing a high degree of stereoselectivity.
Precursor to Quinolizidine Alkaloids and Analogues
The quinolizidine ring system is the core structure of a large family of naturally occurring alkaloids with diverse biological activities. This compound and its derivatives serve as pivotal precursors for the total synthesis of these complex natural products.
Decahydroquinoline (B1201275) Poison Frog Alkaloids: The total synthesis of decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A, has been achieved utilizing intermediates derived from related quinoline (B57606) structures. jcu.edumdpi.comnih.gov For instance, the synthesis of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-octahydro-quinoline-1-carboxylic Acid Methyl Ester is a key step in the pathway to these alkaloids. mdpi.com These synthetic efforts not only provide access to rare natural products for biological evaluation but also help in determining the absolute stereochemistry of these molecules. jcu.edunih.govresearchgate.net
Lupinine (B175516) Derivatives: Lupinine, a well-known quinolizidine alkaloid, and its derivatives have been the subject of extensive synthetic studies due to their interesting pharmacological properties, including bactericidal and sedative effects. areeo.ac.irnih.gov Chemical modifications of the lupinine skeleton, often starting from precursors structurally related to this compound, have led to the development of novel derivatives with potential hemorheological, antimicrobial, and cytotoxic activities. areeo.ac.irnih.gov The introduction of substituents, such as 1,2,3-triazole moieties, at the C-1 position of the quinolizidine skeleton has been a successful strategy to create new bioactive compounds. areeo.ac.irnih.gov
Intermediate in the Synthesis of Fused Heterocyclic Scaffolds
The structural framework of this compound is an ideal starting point for the construction of more complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
Pyrimido[4,5-e]indolizine- and Pyrimido[5,4-c]quinolizine-carboxylic acids: An effective method for the synthesis of previously undescribed 1,3,4,5,6a,7,8,9-octahydropyrimido[4,5-e]indolizine- and 1,3,4,5,7,8,9,10-octahydro-2H-pyrimido[5,4-c]quinolizine-6-carboxylic acids has been developed. researchgate.netbioorganica.com.ua This synthesis involves the hydrolysis and decarboxylation of new spiro-substituted derivatives, which are obtained from the reaction of 6-dialkylamino-1,3-dimethyl-5-formyluracils with Meldrum's acid. researchgate.netbioorganica.com.ua
Octahydroisoindole-carboxylic acids: Trans-fused octahydroisoindole-1-carboxylic acids, which are bicyclic proline analogues, have been synthesized with potential applications in drug discovery. eurekaselect.com The key step in one synthetic route is the Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate. eurekaselect.com
Octahydroindolo[2,3-a]quinolizine-carboxylic acids: Derivatives of octahydroindolo[2,3-a]quinolizine have been synthesized and investigated for their potential therapeutic applications, including the treatment of cerebrovascular disorders. nih.gov These complex heterocyclic systems are often assembled using multi-step synthetic sequences where quinolizine-based intermediates play a crucial role.
Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
The versatility of the this compound scaffold extends to its use in the synthesis of key intermediates for various pharmaceuticals and as a template for the design of new lead compounds.
Quinolone-based structures: Quinolones are a major class of synthetic antibacterial agents. chim.it The synthesis of quinolone-3-carboxylic acid derivatives, which are core components of many fluoroquinolone antibiotics, can involve intermediates with structural similarities to the octahydro-quinolizine framework.
Pyrrolo[3,4-b]pyridine derivatives: Polysubstituted pyrrolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial properties. The construction of this heterocyclic system can be achieved through multi-component reactions involving various starting materials. researchgate.net
Precursors for Perindopril and Moxifloxacin:
Perindopril: This angiotensin-converting enzyme (ACE) inhibitor, used to treat high blood pressure, contains a (2S,3aS,7aS)-octahydroindole-2-carboxylic acid moiety. nih.gov The synthesis of this crucial intermediate involves stereoselective methods to ensure the correct configuration of the final drug molecule.
Structure Activity Relationship Sar Studies of Octahydro Quinolizine 1 Carboxylic Acid Derivatives
Methodological Frameworks for SAR Investigations in Quinolizine Derivatives
The investigation of structure-activity relationships in quinolizine derivatives employs a variety of methodological frameworks to systematically assess the impact of structural modifications on biological activity. A common approach involves the synthesis of a library of analogs where specific parts of the octahydro-quinolizine-1-carboxylic acid scaffold are systematically altered. This can include modifications to the carboxylic acid group (e.g., esterification, amidation), changes in the stereochemistry of the chiral centers, and the introduction of substituents on the quinolizine rings.
One established framework is the creation of a Hansch analysis, a quantitative structure-activity relationship (QSAR) method that correlates biological activity with physicochemical parameters such as hydrophobicity, electronic effects, and steric factors. For instance, the lipophilicity of derivatives can be modulated by introducing various substituents, and the resulting change in activity can be quantified.
Another key methodological approach involves the use of spectroscopic techniques, such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the structure and stereochemistry of newly synthesized derivatives. nih.gov Techniques like COSY, HSQC, and HMBC are instrumental in elucidating the precise three-dimensional arrangement of atoms within the molecule, which is critical for understanding its interaction with a biological target. nih.gov
Furthermore, SAR studies on related heterocyclic systems, such as quinolines, have identified critical regions for substitution that influence biological activity. nih.gov This knowledge can be extrapolated to the this compound scaffold, suggesting that substitutions at various positions on the benzo portion of a quinoline (B57606) ring system can be a strategic approach. nih.gov The synthesis of a series of analogs with varied substituents allows for the construction of a comprehensive SAR profile.
A summary of common methodological frameworks is presented in the table below:
| Methodology | Description | Key Applications in Quinolizine SAR |
| Combinatorial Synthesis | Rapid synthesis of a large number of related compounds (a library) to screen for biological activity. | Generation of a diverse set of this compound derivatives with varied substituents. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical methods that correlate biological activity with physicochemical properties of molecules. | Predicting the activity of unsynthesized derivatives and understanding the key molecular descriptors for potency. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the structure and stereochemistry of synthesized compounds. | Confirmation of the successful synthesis of designed analogs and elucidation of their conformational properties. nih.gov |
| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule. | Determining the exact spatial arrangement of atoms, which is crucial for understanding ligand-receptor interactions. |
Rational Design of Analogs Based on Stereochemical and Conformational Features
The rational design of analogs of this compound heavily relies on understanding the stereochemical and conformational features of the molecule. The quinolizine ring system is a conformationally restricted scaffold, and the relative orientation of substituents is critical for biological activity. The design of novel analogs often involves leveraging this conformational rigidity to achieve higher affinity and selectivity for a target. nih.gov
Stereochemistry plays a pivotal role. The octahydro-quinolizine core contains multiple chiral centers, and the absolute configuration at each center can dramatically affect biological activity. The synthesis of stereochemically pure enantiomers and diastereomers is therefore a key strategy in SAR studies. By testing each stereoisomer individually, researchers can determine the optimal three-dimensional arrangement for target binding.
Conformational analysis, often aided by computational modeling, allows for the prediction of the most stable conformations of different derivatives. This information is invaluable for designing analogs that present the key interacting groups in the correct orientation for binding to a biological target. For example, the introduction of bulky substituents can lock the quinolizine ring into a specific conformation, which can be beneficial if that conformation is the "bioactive" one.
The principles of rational design based on stereochemical and conformational features can be summarized as follows:
Stereospecific Synthesis : The synthesis of individual stereoisomers to evaluate their differential biological activities.
Conformational Restriction : The introduction of structural modifications to limit the conformational flexibility of the molecule, potentially increasing affinity for the target. nih.gov
Bioisosteric Replacement : The substitution of the carboxylic acid group with other functional groups that have similar steric and electronic properties to explore their impact on activity and other properties like metabolic stability.
Computational Approaches to SAR and Ligand-Target Interactions (e.g., binding pocket analysis, molecular docking)
Computational chemistry has become an indispensable tool in the study of structure-activity relationships and the design of novel ligands. For this compound derivatives, computational approaches can provide deep insights into how these molecules interact with their biological targets at an atomic level. researchgate.net
Molecular Docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method allows researchers to visualize the binding mode of different this compound derivatives within the active site of a target protein. By analyzing the docked poses, it is possible to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.gov This information is crucial for designing new analogs with improved binding characteristics.
Binding Pocket Analysis complements molecular docking by characterizing the physicochemical properties of the receptor's active site. This analysis can identify key amino acid residues that are crucial for ligand recognition and binding. Understanding the shape, size, and electrostatic potential of the binding pocket can guide the design of derivatives that are complementary to the target, thus enhancing binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling can also be computationally driven. nih.gov By calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of this compound derivatives, it is possible to build mathematical models that correlate these descriptors with biological activity. nih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
The following table outlines key computational approaches and their applications in the SAR of quinolizine derivatives:
| Computational Approach | Description | Application to this compound Derivatives |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | To visualize how derivatives fit into the active site of a receptor and to predict their binding affinity. |
| Binding Pocket Analysis | Characterizes the properties of the ligand-binding site on a protein. | To understand the key features of the target that are important for ligand recognition and to guide the design of complementary molecules. |
| 3D-QSAR | A QSAR method that uses the three-dimensional structures of molecules to correlate with their biological activity. | To build predictive models of activity based on the spatial arrangement of chemical features. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamic behavior of ligand-receptor complexes. | To assess the stability of the predicted binding poses from molecular docking and to understand the dynamic nature of the interaction. |
Advanced Analytical Characterization Techniques for Octahydro Quinolizine 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Octahydro-quinolizine-1-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectra of quinolizine derivatives, protons of the quinolizine skeleton typically appear as a complex set of signals in the high-field region (approximately δ 1.17–1.92 ppm). nih.gov The chemical shift of the proton attached to the carboxylic acid group (–COOH) is highly characteristic and usually appears as a broad singlet far downfield, often above 10 ppm, and its position can be dependent on solvent and concentration. pressbooks.pub
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid group is particularly diagnostic, resonating in the highly deshielded region of the spectrum (typically 165-185 ppm). pressbooks.publibretexts.org
For complex derivatives, advanced two-dimensional (2D) NMR techniques are employed to establish connectivity. nih.gov These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H–¹H) couplings within the molecule, helping to trace the connectivity of the carbon skeleton. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H–¹³C). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments. nih.gov
These correlation experiments are vital for assigning the specific stereochemistry of the chiral centers within the octahydro-quinolizine ring system. nih.gov
Table 1: Typical NMR Spectral Data for Quinolizidine (B1214090) Skeletons This table presents generalized data based on published findings for related structures.
| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Notes |
| ¹H | Protons on quinolizine ring | 1.1 - 2.0 | A series of complex, overlapping multiplets. |
| ¹H | Carboxylic Acid Proton (-COOH) | > 10 | Broad singlet, exchangeable with D₂O. youtube.com |
| ¹³C | Carbons of quinolizine ring | 20 - 65 | Aliphatic sp³ carbons. nih.govlibretexts.org |
| ¹³C | Carbonyl Carbon (-C OOH) | 165 - 185 | Deshielded due to the electronegative oxygen atoms. pressbooks.pub |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural identification through fragmentation patterns. researchgate.net For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.
The fragmentation of quinoline-4-carboxylic acids often involves the primary loss of the carboxyl group (a neutral loss of 45 Da), leading to a prominent [M - COOH]⁺ fragment ion. chempap.org Similar fragmentation pathways can be expected for the saturated this compound structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of a compound's elemental formula. researchgate.netmeasurlabs.com This high precision is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions. researchgate.net Techniques like LC-HRMS combine the separation power of liquid chromatography with the high accuracy of HRMS, enabling the identification of trace-level derivatives in complex mixtures. measurlabs.comresearchgate.net
Table 2: Predicted m/z Values for Adducts of this compound (C₁₀H₁₇NO₂) uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.13321 |
| [M+Na]⁺ | 206.11515 |
| [M-H]⁻ | 182.11865 |
| [M+NH₄]⁺ | 201.15975 |
| [M]⁺ | 183.12538 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. echemi.com The analysis of this compound by IR spectroscopy would reveal characteristic absorption bands confirming its key structural features.
The most diagnostic peaks for a carboxylic acid are:
O–H Stretch: A very broad and strong absorption band typically appearing in the region of 2500–3300 cm⁻¹. pressbooks.publibretexts.org This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. echemi.comlibretexts.org
C=O Stretch: A sharp and intense absorption peak between 1710 and 1760 cm⁻¹. pressbooks.pub For hydrogen-bonded dimers, which are common for carboxylic acids, this peak is typically centered around 1710 cm⁻¹. pressbooks.publibretexts.org
Additionally, the spectrum would show C-H stretching vibrations from the saturated quinolizine ring system, typically found in the 2850–3000 cm⁻¹ region. libretexts.org The presence of specific substituents in derivatives will give rise to other characteristic bands, such as the intense absorption for an azide (B81097) group (N₃) observed at around 2096 cm⁻¹ in a substituted quinolizine derivative. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance of Band |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Very Broad, Strong |
| Carbonyl (C=O) | Stretch | 1710 - 1760 | Sharp, Strong |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |
| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Medium |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for separating its various isomers. longdom.orgresearchgate.net Due to the presence of multiple chiral centers in the octahydro-quinolizine skeleton, several stereoisomers are possible.
Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of such compounds. longdom.orgresearchgate.net In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as phosphoric or formic acid to ensure proper ionization and peak shape. researchgate.netsielc.com
Because this compound lacks a strong chromophore, detection can be challenging with standard UV detectors. longdom.orgmdpi.com In such cases, a universal detector like a Refractive Index Detector (RID) can be used. longdom.org Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection. nih.gov Chiral HPLC, using a chiral stationary phase, is specifically required for the separation and quantification of enantiomers.
Table 4: Example HPLC Conditions for Isomer Separation of Related Compounds This table illustrates typical parameters used for the analysis of compounds structurally similar to the subject of this article.
| Parameter | Condition |
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and Phosphate Buffer researchgate.net |
| Detector | Refractive Index (RID) or Mass Spectrometry (MS) longdom.orgnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.net |
| Application | Purity assessment and separation of stereoisomers. longdom.orgresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net However, direct analysis of carboxylic acids like this compound by GC is problematic. lmaleidykla.lt The high polarity of the carboxylic acid group and the amino group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance, such as broad, tailing peaks or irreversible adsorption onto the GC column. researchgate.netresearchgate.net
To overcome these issues, derivatization is required. gcms.cz This process chemically modifies the polar functional groups to create more volatile and thermally stable derivatives. researchgate.netresearchgate.net Common derivatization strategies for carboxylic acids include:
Silylation: The active hydrogen of the -COOH group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. lmaleidykla.ltresearchgate.net
Alkylation (Esterification): The carboxylic acid is converted into an ester (e.g., a methyl or butyl ester), which is significantly more volatile. gcms.cz
Acylation: This method converts compounds with active hydrogens into esters, thioesters, and amides, which are more suitable for GC analysis. researchgate.net
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov
Table 5: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Type | Reagent Example | Target Functional Group |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -OH, -NH |
| Alkylation/Esterification | n-Butylboronic acid | -COOH, -OH |
| Acylation | Trifluoroacetic Anhydride (TFAA) | -OH, -NH |
Emerging Research Directions and Future Perspectives
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like Octahydro-quinolizine-1-carboxylic acid. Future research will likely prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Solvent-Free and Alternative Solvent Conditions: A significant trend in green chemistry is the move away from hazardous organic solvents. Research into solvent-free reaction conditions, or the use of greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents, is anticipated to be a key area of investigation for the synthesis of quinolizidine (B1214090) alkaloids. mdpi.com The use of water as a solvent, for instance, offers obvious environmental benefits and can sometimes lead to unique reactivity and selectivity. nih.gov
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Biocatalysis | Use of enzymes (e.g., lysine (B10760008) decarboxylase) for key synthetic steps. | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Continuous manufacturing processes. researchgate.netevitachem.com | Improved safety, scalability, and efficiency. |
| Microwave-Assisted Synthesis | Accelerated reaction times. | Reduced energy consumption and faster synthesis. |
Exploration of Novel Chemical Reactivity and Catalytic Transformations
While the synthesis of the quinolizidine core has been a subject of considerable research, the exploration of the novel chemical reactivity of functionalized derivatives like this compound is an emerging area. The carboxylic acid moiety, in particular, serves as a versatile handle for a variety of chemical transformations.
Future research is expected to focus on:
Functionalization of the Quinolizidine Core: Developing new methods for the selective functionalization of the quinolizidine ring system will be crucial for creating a diverse range of analogues with potentially new properties. This could involve late-stage C-H activation, allowing for the direct introduction of functional groups onto the saturated core.
Catalytic Transformations of the Carboxylic Acid: The carboxylic acid group can be transformed into a wide array of other functional groups, such as esters, amides, and alcohols. The development of novel catalytic methods for these transformations will be important for accessing a broader range of derivatives.
Asymmetric Catalysis: The development of new catalytic asymmetric methods for the synthesis of enantiomerically pure this compound and its derivatives will be a significant focus. This will be critical for investigating the stereochemistry-dependent biological activities of these compounds.
Integration of Advanced Computational Chemistry for Predictive Synthesis and Design
Computational chemistry is poised to play an increasingly important role in the study of quinolizidine alkaloids. In silico methods can accelerate the discovery and development of new synthetic routes and novel molecules with desired properties.
Predictive Synthesis:
Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reaction outcomes, and optimize reaction conditions. This can help to guide experimental work and reduce the amount of trial-and-error required in the laboratory.
Catalyst Design: Computational tools can be used to design new catalysts with improved activity and selectivity for the synthesis of this compound and its derivatives.
Molecular Design:
Structure-Property Relationships: Computational studies can be used to understand the relationship between the three-dimensional structure of quinolizidine alkaloids and their chemical and physical properties. nih.gov This knowledge can be used to design new molecules with specific applications in mind.
Virtual Screening: In silico screening of virtual libraries of this compound derivatives can be used to identify promising candidates for specific applications, such as in material science or catalysis. amanote.comrsc.org
Diversification of Applications in Chemical Sciences
While quinolizidine alkaloids are primarily known for their biological activity, there is growing interest in exploring their applications in other areas of chemical science. The unique structural and electronic properties of the quinolizidine scaffold, combined with the functionality of the carboxylic acid group, make this compound an attractive candidate for a range of new applications.
Material Science:
Polymers and Advanced Materials: The carboxylic acid functionality could be used to incorporate the quinolizidine moiety into polymer backbones, leading to the development of new materials with unique properties. For example, these materials could exhibit interesting optical, electronic, or self-assembly characteristics.
Functional Surfaces: The molecule could be used to modify the surface of materials, imparting new properties such as chirality or specific binding capabilities.
Catalysis:
Chiral Ligands: The rigid, chiral scaffold of the quinolizidine ring system makes it an attractive platform for the development of new chiral ligands for asymmetric catalysis. The carboxylic acid group provides a convenient point of attachment for coordinating to metal centers.
Q & A
Q. Optimization Strategies :
- Use high-purity starting materials and monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for cyclization, aqueous NaOH for hydrolysis) to favor product formation .
- Employ column chromatography or recrystallization for purification, validated by melting point analysis and NMR spectroscopy .
Basic Research: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Identify proton environments in the quinolizine ring (e.g., deshielded protons near the carboxyl group at δ ~10-12 ppm) and confirm stereochemistry via coupling constants .
- ¹³C NMR : Detect carbonyl carbon (δ ~170-180 ppm) and quinolizine ring carbons, with DEPT-135 to distinguish CH₂/CH₃ groups .
- IR Spectroscopy : Confirm the presence of -COOH (broad O-H stretch ~2500-3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) and fragmentation patterns to confirm structural motifs .
Data Validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs Percepta Platform) and literature databases (PubChem, ChemSpider) .
Advanced Research: What mechanistic insights govern the regioselectivity of functional group modifications in this compound derivatives?
Methodological Answer :
Regioselectivity in derivatization (e.g., halogenation, esterification) is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., -COOH) direct electrophilic attacks to α-positions via inductive effects .
- Steric hindrance : Bulky substituents on the quinolizine ring may block certain reaction sites, as observed in HVZ reactions .
- Solvent and catalyst choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while Lewis acids (e.g., AlCl₃) can stabilize transition states in Friedel-Crafts-like reactions .
Q. Experimental Approaches :
- Isotopic labeling (e.g., ¹³C or ²H) to track reaction pathways.
- Kinetic studies (e.g., variable-temperature NMR) to compare activation energies of competing pathways .
Advanced Research: How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxyl group and active-site residues .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., solubility, permeability) .
Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .
Data Contradiction Analysis: How should researchers resolve discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?
Q. Methodological Answer :
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .
- Cross-technique validation : Compare pKa values from potentiometric titration with computational predictions (e.g., ACD/pKa) .
- Meta-analysis : Systematically review literature for methodological variations (e.g., solvent systems in solubility studies) and apply FINER criteria to assess study quality .
Example : Conflicting solubility data may arise from differences in solvent polarity or impurities. Use DSC (differential scanning calorimetry) to confirm crystalline purity before measurements .
Advanced Research: What strategies enable the stereocontrolled synthesis of this compound enantiomers for chiral drug development?
Q. Methodological Answer :
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key cyclization steps to induce enantioselectivity .
- Resolution techniques : Use chiral column chromatography or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to separate enantiomers .
- X-ray crystallography : Confirm absolute configuration of resolved enantiomers via single-crystal analysis .
Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
